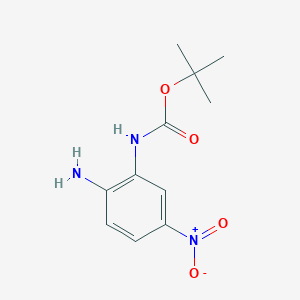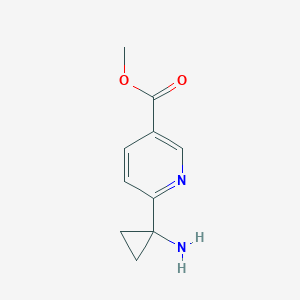![molecular formula C16H13ClN4O2 B6334076 1-[4-Chloro-3-(hydroxymethyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide CAS No. 160729-57-7](/img/structure/B6334076.png)
1-[4-Chloro-3-(hydroxymethyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Chloro-3-(hydroxymethyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide, commonly referred to as CPHMC, is a chemical compound first synthesized in the 1970s. It is a small organic molecule that has been studied extensively due to its potential applications in scientific research and drug development.
Mechanism of Action
CPHMC has been found to interact with proteins and nucleic acids, acting as an inhibitor of their function. It has been shown to bind to the active site of enzymes, preventing them from binding to their substrates and thus inhibiting their activity. Additionally, it has been found to interact with the hydrophobic pockets of proteins, leading to changes in protein conformation and stability.
Biochemical and Physiological Effects
CPHMC has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of proteins, nucleic acids, and carbohydrates, as well as enzymes involved in the metabolism of lipids. Additionally, it has been found to inhibit the activity of enzymes involved in the synthesis of hormones and neurotransmitters.
Advantages and Limitations for Lab Experiments
CPHMC has several advantages and limitations for use in laboratory experiments. One of the major advantages is its small size, which allows it to be used in a variety of experiments. Additionally, it has been found to be relatively stable, making it suitable for use in long-term experiments. However, it has also been found to have some limitations, such as its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on CPHMC. One potential direction is to investigate its effects on other enzymes and proteins, such as those involved in the synthesis of secondary metabolites. Additionally, further research could be conducted on its potential applications in drug development, such as its ability to interact with and inhibit the activity of specific enzymes. Finally, further research could be conducted to investigate its potential applications in biotechnology, such as its ability to be used as a tool for gene expression regulation.
Synthesis Methods
CPHMC is synthesized through a reaction between 4-chloro-3-hydroxymethylphenylhydrazine and 5-phenyl-1H-1,2,4-triazole-3-carboxaldehyde. This reaction produces a Schiff base that is then reduced using sodium borohydride to form the desired product. The reaction is carried out in a solvent, such as methanol, and is completed in two steps.
Scientific Research Applications
CPHMC has been studied extensively due to its potential applications in scientific research and drug development. It has been used as a model compound for studying the effects of hydrophobic interactions on protein folding and stability, as well as for studying the structure and function of membrane proteins. Additionally, it has been used to study the effects of small molecules on protein-protein interactions and to investigate the effects of drug-like molecules on enzyme activity.
properties
IUPAC Name |
1-[4-chloro-3-(hydroxymethyl)phenyl]-5-phenyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c17-13-7-6-12(8-11(13)9-22)21-16(10-4-2-1-3-5-10)19-15(20-21)14(18)23/h1-8,22H,9H2,(H2,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHURMULLGUHEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC(=C(C=C3)Cl)CO)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[3-(Propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B6334005.png)






![tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6334046.png)

![5-(4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl)pyridine-3-boronic acid pinacol ester](/img/structure/B6334051.png)

